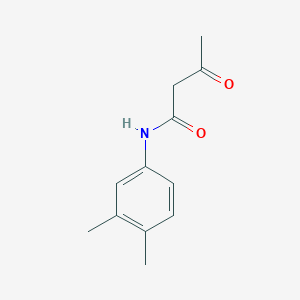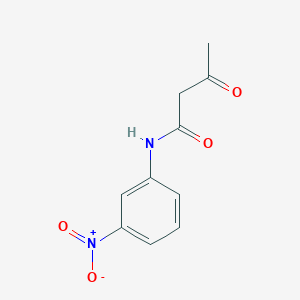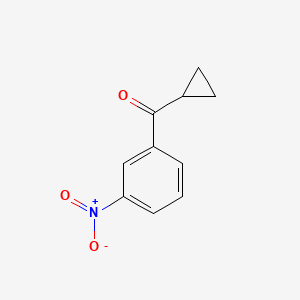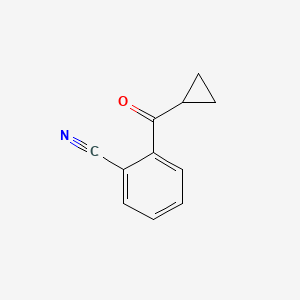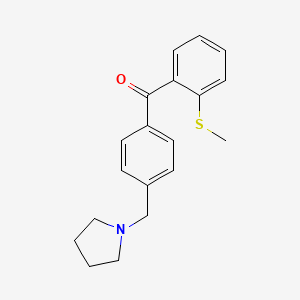
3,4-二乙氧基苯甲醛
描述
3,4-Diethoxybenzaldehyde (3,4-DEB) is a chemical compound that has been studied for a variety of scientific applications. It is a derivative of benzaldehyde, an aromatic aldehyde commonly used as a flavoring agent in food and drinks. 3,4-DEB has recently gained attention due to its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
科学研究应用
有机合成
3,4-二乙氧基苯甲醛被用于有机合成,特别是在形成查耳酮染料和其他芳香族化合物中。 它作为各种化学反应的前体,包括克莱森-施密特缩合反应 ,这是在产生具有潜在抗氧化特性的α,β-不饱和酮的关键步骤。
药物中间体
该化合物是几种药物合成的中间体。 它参与了具有多种治疗作用的化合物的生产,包括降压和抗HIV活性 。它在药物合成中的作用突出了其在药物化学中的重要性。
材料科学
在材料科学中,3,4-二乙氧基苯甲醛有助于非线性光学材料的开发。 这些材料对于现代光学数据存储,频率混合和电信至关重要 。该化合物形成单晶的能力使其成为X射线衍射研究和材料表征的宝贵材料。
生物化学研究
3,4-二乙氧基苯甲醛的生物化学应用包括将其用作香料和香料,因为它具有令人愉悦的木质香气。 它在结构上与苯甲醛有关,是香草醛的衍生物,通过甲基化制备 。其生物化学意义还在于其可能包含在生物活性化合物中。
环境应用
虽然搜索结果中没有直接提到3,4-二乙氧基苯甲醛的具体环境应用,但已知相关化合物与环糊精形成包合物,这在污染物捕获和去除过程中可能具有环境意义 。
工业用途
在工业上,3,4-二乙氧基苯甲醛用作香料和香料。 其商业普及归功于其木质香气,使其成为各种消费产品的理想添加剂 。
分析化学
在分析化学中,3,4-二乙氧基苯甲醛可用于研究相变数据和光谱性质。 其分子量和结构使其适合于质谱和气相色谱分析 。
属性
IUPAC Name |
3,4-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTRYEXQYQGGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062108 | |
| Record name | Benzaldehyde, 3,4-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2029-94-9 | |
| Record name | 3,4-Diethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2029-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3,4-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002029949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diethoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3,4-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3,4-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZALDEHYDE, 3,4-DIETHOXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BI625Z66I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,4-Diethoxybenzaldehyde relevant to lignin research?
A1: 3,4-Diethoxybenzaldehyde is a key degradation product observed during the study of lignin biodegradation. Specifically, research has demonstrated that the white-rot fungus Phanerochaete chrysosporium utilizes manganese peroxidase (MnP) to oxidize nonphenolic lignin model compounds, yielding 3,4-diethoxybenzaldehyde as one of the breakdown products []. This finding contributes to understanding the complex mechanisms involved in lignin biodegradation, a crucial process for both carbon cycling in the environment and potential applications in biotechnology.
Q2: Can bacteria contribute to the degradation of complex molecules like drotaverine? What role does 3,4-Diethoxybenzaldehyde play in this process?
A2: Yes, certain bacteria exhibit the capability to degrade complex molecules like the antispasmodic drug drotaverine hydrochloride. Studies have shown that Rhodococcus rhodochrous IEGM 647 can break down drotaverine, and 3,4-diethoxybenzaldehyde emerges as one of the significant intermediate products identified during this biodegradation process []. This highlights the potential of specific bacterial strains in the bioremediation of pharmaceutical pollutants present in the environment.
Q3: Beyond its relevance to biodegradation, are there other applications for 3,4-Diethoxybenzaldehyde?
A3: Yes, 3,4-Diethoxybenzaldehyde has been investigated as a potential feeding deterrent against the smaller European elm bark beetle (Scolytus multistriatus) []. While not as effective as DDT alone, it showed promise in combination with DDT, offering comparable or even greater feeding reduction at lower concentrations. This suggests a possible application in integrated pest management strategies for protecting elm trees.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



